molecular formula C8H14N2O B15476574 2,5-Di(propan-2-yl)-1,3,4-oxadiazole CAS No. 31950-84-2

2,5-Di(propan-2-yl)-1,3,4-oxadiazole

Cat. No.: B15476574
CAS No.: 31950-84-2
M. Wt: 154.21 g/mol
InChI Key: NUMPVMCIGYBLFI-UHFFFAOYSA-N
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Description

2,5-Di(propan-2-yl)-1,3,4-oxadiazole is a chemical compound based on the privileged 1,3,4-oxadiazole heterocyclic scaffold, which is widely investigated in medicinal chemistry and materials science for its versatile properties . The 1,3,4-oxadiazole ring is a stable, planar structure known for its weak basicity and ability to act as a bioisostere for carboxylic acids, esters, and carboxamides, making it invaluable in drug design . In pharmaceutical research, derivatives of 1,3,4-oxadiazole demonstrate a broad spectrum of pharmacological activities. They are explored as core structures in developing novel anticancer agents by targeting key enzymes and pathways involved in cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II . The scaffold's significance is highlighted by its presence in FDA-approved drugs like Zibotentan, an anticancer therapeutic . Beyond oncology, 1,3,4-oxadiazole compounds show potent antibacterial, antifungal, anti-inflammatory, and antiviral activities . In materials science, the 1,3,4-oxadiazole core, particularly 2,5-disubstituted variants, is valued for its high thermal and chemical stability . This compound serves as a building block for organic light-emitting diodes (OLEDs), laser dyes, optical brighteners, and heat-resistant polymers due to its electron-accepting effect and robust nature . This product is intended for research and development purposes only. For Research Use Only. Not for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

31950-84-2

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2,5-di(propan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C8H14N2O/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3

InChI Key

NUMPVMCIGYBLFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Table 1: Physicochemical Properties of Selected 2,5-Disubstituted-1,3,4-Oxadiazoles
Compound Substituents Solubility in Water Stability Refractive Index (nD) Key Spectral Features (IR, NMR)
2,5-Di(propan-2-yl)-1,3,4-oxadiazole Isopropyl Moderate (inferred) Moderate Not reported C=N stretch: ~1640–1650 cm⁻¹ (IR)
2,5-Dimethyl-1,3,4-oxadiazole Methyl Miscible Low 1.43 H-NMR: δ 1.27 (CH₃)
2,5-Diphenyl-1,3,4-oxadiazole Phenyl Low High Not reported Aromatic C-H stretch: ~3000–3100 cm⁻¹
2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole 3-Methoxyphenyl Very low High Not reported Molecular weight: 282.29 g/mol

Key Observations :

  • Stability : Diarylated derivatives (e.g., 2,5-diphenyl) exhibit higher thermal and oxidative stability compared to dialkyl analogs due to extended π-conjugation and reduced electron density on the oxadiazole ring .
  • Solubility : Dialkyl derivatives like 2,5-dimethyl are water-miscible, whereas bulky alkyl or aryl groups (e.g., isopropyl, phenyl) reduce solubility significantly .
  • Spectral Features : The C=N stretch in IR (~1640–1650 cm⁻¹) is consistent across derivatives, while substituent-specific signals (e.g., methyl protons at δ 1.27 in NMR) aid in characterization .

Pharmacological Activity Comparison

Key Findings :

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antifungal and antibacterial effects. For example, 2,5-bis(4-nitroaryl) analogs show potency against Colletotrichum capsici .
  • Anticancer Potential: Diaryl derivatives (e.g., 2,5-diphenyl) are potent EGFR inhibitors, making them candidates for tyrosine kinase-targeted therapies . The isopropyl variant may offer similar activity but with altered pharmacokinetics due to steric bulk.
  • Anti-inflammatory and Antidiabetic Effects : Cyclohexyl and aryl-substituted derivatives demonstrate hypoglycemic and anti-inflammatory properties via COX-2 and α-glucosidase inhibition .

Q & A

Q. What experimental controls ensure reproducibility in synthesizing this compound?

  • Methodology :
  • Purity Checks : Use HPLC (>95% purity) and elemental analysis (C, H, N ±0.3%) .
  • Reagent Standardization : Pre-dry solvents (e.g., THF over molecular sieves) to avoid side reactions .

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